N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

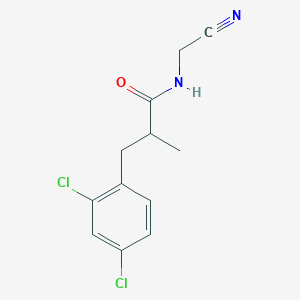

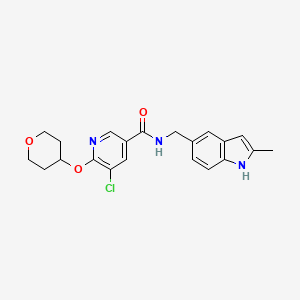

“N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide” is a complex organic compound. It appears to contain a piperidine ring, which is a common structure in many pharmaceuticals . The methoxyethyl group attached to the piperidine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a methoxyethyl group, and a naphthamide group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the methoxyethyl group, and the naphthamide group. The piperidine ring is a common structural motif in many biologically active compounds and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the methoxyethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It serves as a fundamental building block for constructing various drugs due to its versatile reactivity and biological significance. Let’s explore its applications:

Medicinal Chemistry and Drug Design

Piperidine-containing compounds are essential in medicinal chemistry. Researchers have developed numerous methods for synthesizing substituted piperidines, which are key intermediates in drug development. These compounds find applications in various therapeutic areas, including:

a. Neurodegenerative Diseases: The adenosine A2A receptor (A2A AR) is a promising target for neurodegenerative pathologies such as Parkinson’s disease (PD) and Alzheimer’s disease (AD). Piperidine derivatives have been investigated as potential A2A AR ligands for drug discovery .

b. Antipsychotic Agents: Certain piperidine-based compounds exhibit antipsychotic activity by modulating neurotransmitter receptors. These agents are used in the treatment of schizophrenia and related disorders.

c. Analgesics and Anesthetics: Piperidine derivatives contribute to the development of analgesics and local anesthetics. They interact with opioid receptors and sodium channels, providing pain relief and anesthesia.

d. Antiviral and Anticancer Agents: Researchers explore piperidine-based molecules as potential antiviral and anticancer agents. Their structural diversity allows for targeted interactions with specific cellular pathways.

Synthetic Strategies

Efficient methods for piperidine synthesis are crucial. Recent advances include:

a. Multicomponent Reactions (MCRs): MCRs enable the rapid assembly of complex piperidine structures from simple starting materials. These one-pot reactions streamline the synthesis process .

b. Hydrogenation and Cyclization: Hydrogenation of unsaturated intermediates and cyclization reactions lead to diverse piperidine derivatives.

Natural Piperidines

Natural products containing piperidine moieties, such as alkaloids, have inspired drug discovery efforts. Investigating their biological activities provides insights into potential therapeutic targets.

Conclusion

Mecanismo De Acción

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of possible interactions with biological targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities , indicating that they may influence multiple biochemical pathways.

Result of Action

Given the broad range of pharmaceutical applications of piperidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Safety and Hazards

Direcciones Futuras

The future research directions would likely involve further exploration of the compound’s synthesis, characterization, and biological activity. This could include studies to optimize its synthesis, detailed structural analyses, and biological assays to identify its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-23-14-13-21-11-9-16(10-12-21)20-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-8,16H,9-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTRQSGXZUQWJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2720801.png)

![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)

![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2720809.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2720811.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2720813.png)

![8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2720815.png)

![Triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2720820.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2720821.png)